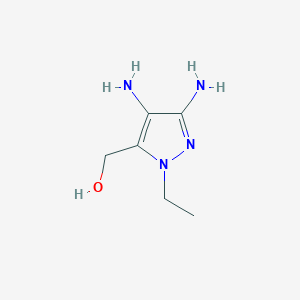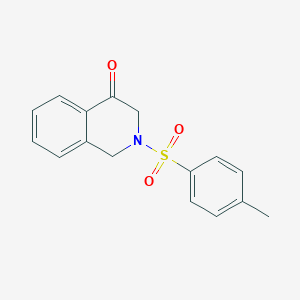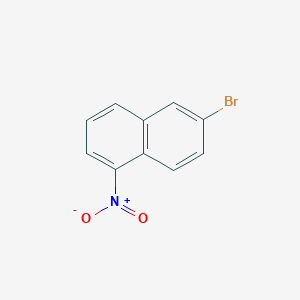
6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is a heterocyclic compound that features a bromine atom and a dimethylamino group attached to a tetrahydrocarbazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole typically involves multi-step organic reactions. One common method includes the bromination of 3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as chloroform or dichloromethane. The reaction is usually carried out under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted carbazole derivatives.
Oxidation: Formation of carbazole-quinones or other oxidized products.
Reduction: Formation of tetrahydrocarbazole amines.
Scientific Research Applications
6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antiviral compounds.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine and dimethylamino groups play crucial roles in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid: Another brominated heterocyclic compound with potential anticancer and antioxidant activities.
3-(Bromoacetyl)coumarins: Compounds with bromine atoms that are used in the synthesis of various bioactive heterocyclic systems.
Uniqueness
6-Bromo-3-(dimethylamino)-1,2,3,4-tetrahydro-9H-carbazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both bromine and dimethylamino groups allows for versatile chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
6-bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2/c1-17(2)10-4-6-14-12(8-10)11-7-9(15)3-5-13(11)16-14/h3,5,7,10,16H,4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROKAKJPVGNST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621398 |
Source


|
| Record name | 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186545-33-5 |
Source


|
| Record name | 6-Bromo-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane](/img/structure/B180120.png)


